Ethyl 8-hydroxyoctyl octanedioate
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Overview
Description
Ethyl 8-hydroxyoctyl octanedioate is a chemical compound known for its unique structure and properties. It belongs to the class of esters, which are commonly used in various industrial and scientific applications. This compound is characterized by the presence of an ethyl group, a hydroxyl group, and an octanedioate moiety, making it a versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-hydroxyoctyl octanedioate typically involves the esterification of octanedioic acid with 8-hydroxyoctanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. Common catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-hydroxyoctyl octanedioate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield octanedioic acid and 8-hydroxyoctanol.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary alcohols.
Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for the reduction of esters.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydride (NaH).
Major Products Formed
Hydrolysis: Octanedioic acid and 8-hydroxyoctanol.
Reduction: Primary alcohols corresponding to the ester.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-hydroxyoctyl octanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 8-hydroxyoctyl octanedioate involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that participate in biochemical reactions.
Comparison with Similar Compounds
Ethyl 8-hydroxyoctyl octanedioate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its longer carbon chain and the presence of a hydroxyl group, which imparts distinct chemical and physical properties.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl benzoate
- Methyl propionate
These similar compounds are commonly used in various applications, but this compound stands out due to its specific structural features and versatile reactivity.
Properties
CAS No. |
821015-78-5 |
---|---|
Molecular Formula |
C18H34O5 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-O-ethyl 8-O-(8-hydroxyoctyl) octanedioate |
InChI |
InChI=1S/C18H34O5/c1-2-22-17(20)13-9-5-6-10-14-18(21)23-16-12-8-4-3-7-11-15-19/h19H,2-16H2,1H3 |
InChI Key |
AETJIXFLHKLKBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)OCCCCCCCCO |
Origin of Product |
United States |
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